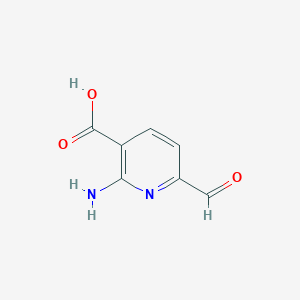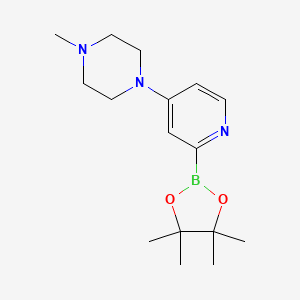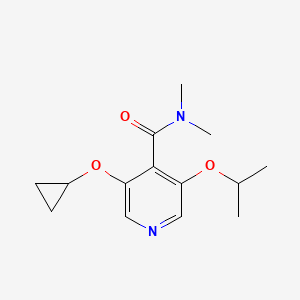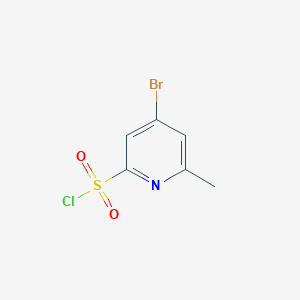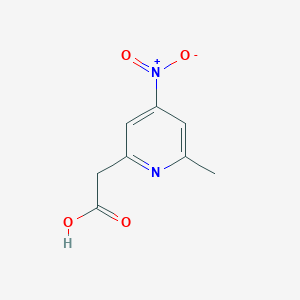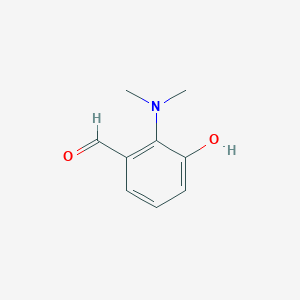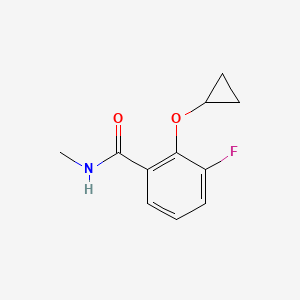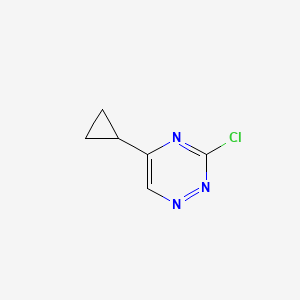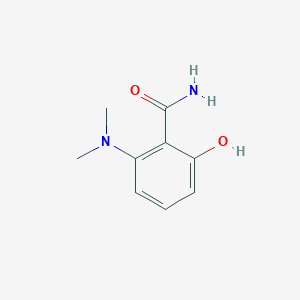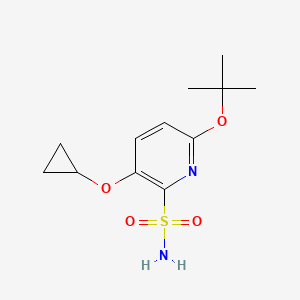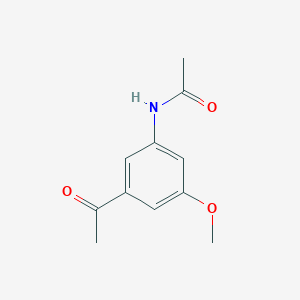
N-(3-Acetyl-5-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Acetyl-5-methoxyphenyl)acetamide: is an organic compound with the molecular formula C11H13NO3. It is a derivative of acetanilide, where the acetyl group is attached to the nitrogen atom of the aniline ring, and a methoxy group is present at the meta position relative to the acetyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Acetylation of 3-Amino-5-methoxyacetophenone: The primary method involves the acetylation of 3-amino-5-methoxyacetophenone using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature or slightly elevated temperatures to yield N-(3-Acetyl-5-methoxyphenyl)acetamide.
Industrial Production Methods: Industrially, the compound can be synthesized using a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(3-Acetyl-5-methoxyphenyl)acetamide can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with hydrazine can yield the corresponding hydrazide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydrazine, nucleophiles, appropriate solvents like ethanol or methanol.
Major Products:
Oxidation: 3-Hydroxy-5-methoxyacetophenone.
Reduction: 3-Amino-5-methoxyacetophenone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: N-(3-Acetyl-5-methoxyphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in the development of analgesic and anti-inflammatory drugs. Its structural similarity to other bioactive compounds makes it a candidate for drug design and development.
Industry:
Dye and Pigment Production: It is used in the synthesis of dyes and pigments due to its ability to undergo various chemical transformations.
Wirkmechanismus
The mechanism of action of N-(3-Acetyl-5-methoxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
N-(4-Methoxyphenyl)acetamide: Similar structure but with the methoxy group at the para position.
N-(3-Methoxyphenyl)acetamide: Lacks the acetyl group at the meta position.
N-(3-Acetylphenyl)acetamide: Lacks the methoxy group.
Uniqueness:
N-(3-Acetyl-5-methoxyphenyl)acetamide: is unique due to the presence of both the acetyl and methoxy groups at specific positions on the phenyl ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable in various applications.
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
N-(3-acetyl-5-methoxyphenyl)acetamide |
InChI |
InChI=1S/C11H13NO3/c1-7(13)9-4-10(12-8(2)14)6-11(5-9)15-3/h4-6H,1-3H3,(H,12,14) |
InChI-Schlüssel |
XDEPBWWKEQRJCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=C1)OC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




